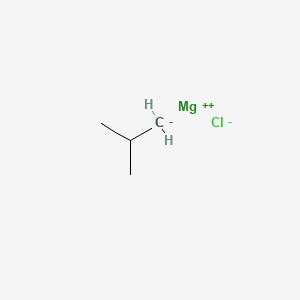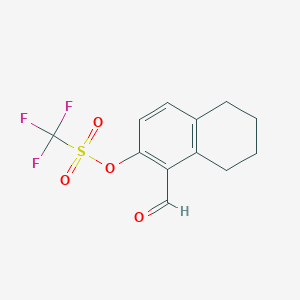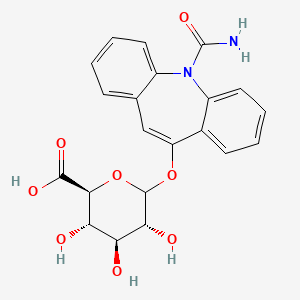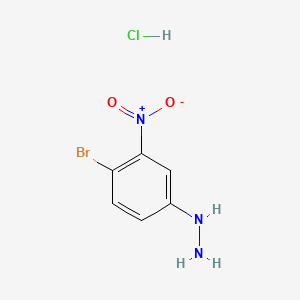
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride is a chemical compound with the molecular formula C6H6BrN3O2·HCl and a molecular weight of 232.03 + 36.46. This compound is primarily used as a research chemical and building block in various chemical syntheses.
Métodos De Preparación
The synthesis of (4-Bromo-3-nitrophenyl)hydrazine Hydrochloride typically involves the reaction of 4-bromo-3-nitroaniline with hydrazine in the presence of hydrochloric acid. The reaction conditions often include cooling to 0°C and maintaining the temperature for a specified duration to ensure complete reaction . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound’s purity .
Análisis De Reacciones Químicas
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include tin(II) chloride, sodium nitrite, and palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the derivatization of biological samples for analytical purposes.
Medicine: It can be employed in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes and pigments.
Mecanismo De Acción
The specific mechanism of action for (4-Bromo-3-nitrophenyl)hydrazine Hydrochloride is not well-documented. its effects are likely mediated through its interactions with various molecular targets, depending on the context of its use. For example, in reduction reactions, it acts as a reducing agent, while in coupling reactions, it serves as a substrate for forming new chemical bonds.
Comparación Con Compuestos Similares
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride can be compared with similar compounds such as:
(4-Nitrophenyl)hydrazine Hydrochloride: Similar in structure but lacks the bromine atom.
(3-Nitrophenyl)hydrazine Hydrochloride: Similar but with the nitro group in a different position.
4-Bromophenylhydrazine Hydrochloride: Similar but lacks the nitro group.
The uniqueness of this compound lies in its combination of bromine and nitro groups, which confer specific reactivity and applications in various chemical syntheses.
Propiedades
Fórmula molecular |
C6H7BrClN3O2 |
|---|---|
Peso molecular |
268.49 g/mol |
Nombre IUPAC |
(4-bromo-3-nitrophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6BrN3O2.ClH/c7-5-2-1-4(9-8)3-6(5)10(11)12;/h1-3,9H,8H2;1H |
Clave InChI |
ACGCSKZPRGGSMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NN)[N+](=O)[O-])Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


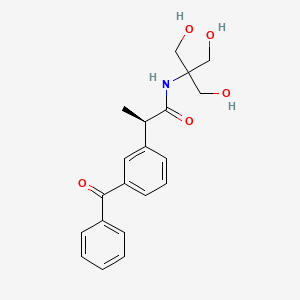
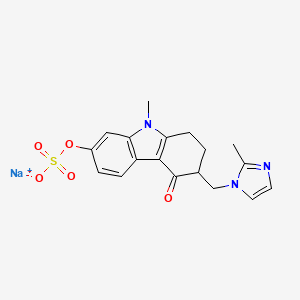
![2,3-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13852805.png)
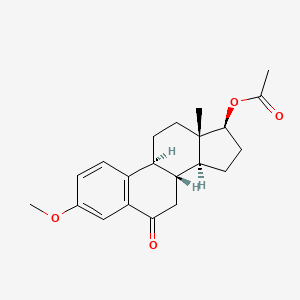
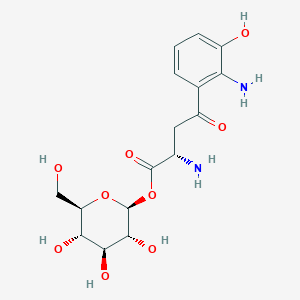
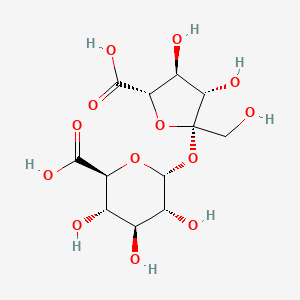


![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
![3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B13852848.png)
